Lipophilicity (LogP) Comparison
The lipophilicity of a compound, as measured by its partition coefficient (LogP), is a critical determinant of its solubility, membrane permeability, and metabolic stability. The target compound, 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol, exhibits a higher LogP compared to the simpler, mono-substituted chlorophenyl analogs .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.77 |
| Comparator Or Baseline | 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol (LogP = 2.46) ; 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol (LogP ~2.46 est.) |
| Quantified Difference | Target compound is approximately 0.31 LogP units (or ~2-fold) more lipophilic than the 3-chloro analog. |
| Conditions | Computed values based on standard cheminformatics algorithms (CLogP). |
Why This Matters
This difference in LogP suggests the target compound will exhibit distinct behavior in biological assays or chemical processes where partitioning into non-polar environments is key, making it a non-interchangeable building block for specific applications.
